periglaucine B
Overview
Description
Periglaucine B is an isoquinoline alkaloid. It has a role as a metabolite.
Scientific Research Applications
Crystal Structure and Molecular Properties
Dihydroallocryptopine : This compound, closely related to the chemical structure , was analyzed for its crystal structure, revealing specific orientations and bonding patterns of its methoxy groups and benzene rings. The study provided insights into the molecular properties, such as the puckering of the 10-membered ring and specific substituent orientations (Sun, Qin, Hou, Yao, & Zhou, 2011).
Dihydrocryptopine : Similarly, dihydrocryptopine's crystal structure was examined, highlighting the importance of O—H⋯O hydrogen bonding and C—H⋯O interactions in the crystal packing, which are relevant to understanding the physical and chemical properties of these compounds (Sun, Cao, Zhang, Zhu, & Zhou, 2012).
Synthetic Applications and Chemical Reactions
Synthesis of Polycyclic Compounds : A study focusing on the synthesis of new polycyclic compounds using photocycloaddition reactions of methoxy-substituted derivatives showed the potential for creating complex molecular structures, relevant for the chemical synthesis of related compounds (Vuk, Marinić, & Škorić, 2014).
Methyl Rearrangement in Solid and Liquid States : The rearrangement of methoxy-triazines under different states highlighted the reactivity and transformation of methoxy groups in complex molecules, which can be pertinent to understanding reactions involving similar compounds (Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000).
Mechanism of Action
Target of Action
Periglaucine B primarily targets the Hepatitis B virus (HBV) surface antigen (HBsAg) . HBsAg is a crucial component of the HBV, and its inhibition can significantly impact the virus’s ability to infect host cells .
Mode of Action
This compound interacts with HBsAg and inhibits its secretion in Hep G2.2.15 cells . This interaction disrupts the normal functioning of the HBV, thereby reducing its ability to infect and propagate within host cells .
Biochemical Pathways
It is known that the compound’s inhibition of hbsag secretion disrupts the life cycle of the hbv . This disruption likely affects multiple downstream effects related to viral replication and infection.
Result of Action
The primary result of this compound’s action is the inhibition of HBsAg secretion, which disrupts the HBV’s life cycle . This disruption reduces the virus’s ability to infect host cells, thereby potentially reducing the severity of an HBV infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other compounds or the pH of the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
Periglaucine B plays a crucial role in biochemical reactions, particularly in the inhibition of HBV surface antigen secretion. It interacts with various enzymes and proteins involved in viral replication and protein synthesis. The compound has been shown to inhibit HBsAg secretion with an IC50 of 0.47 mM . This interaction suggests that this compound may interfere with the viral assembly or secretion process, thereby reducing the viral load in infected cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Hep G2.2.15 cells, it inhibits the secretion of HBsAg, which is crucial for the replication and spread of HBV . This inhibition likely affects cell signaling pathways related to viral replication and protein synthesis. Additionally, this compound may influence gene expression and cellular metabolism by altering the levels of viral proteins and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to the inhibition of HBsAg secretion. This compound may bind to viral proteins or host cell receptors, thereby blocking the assembly or release of viral particles. Additionally, this compound may inhibit or activate certain enzymes involved in viral replication, further reducing the viral load in infected cells . Changes in gene expression induced by this compound could also contribute to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under recommended storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit HBV replication without causing significant toxicity. At higher doses, this compound could exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects observed in these studies can provide valuable insights into the compound’s safety and efficacy.
Properties
IUPAC Name |
(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDYNQYLCIPODD-HVTWWXFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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